molecular formula C28H21N3O2S2 B283105 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one

Cat. No. B283105
M. Wt: 495.6 g/mol
InChI Key: YWDOEVRYGBUKGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and research. This compound belongs to the class of synthetic cannabinoids, which are compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves its binding to cannabinoid receptors in the brain. This binding leads to the activation of various signaling pathways that are involved in the regulation of mood, pain, appetite, and other physiological processes. This compound has been shown to have a higher affinity for CB1 receptors than CB2 receptors, which are found in the immune system.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. It has also been shown to have a positive effect on learning and memory. However, more research is needed to fully understand the effects of this compound on the human body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its high affinity for cannabinoid receptors. This makes it a useful tool for studying the effects of cannabinoids on the brain and other physiological processes. However, one limitation of using this compound is its potential for toxicity. Studies have shown that this compound can have toxic effects on the liver and other organs at high doses.

Future Directions

There are several potential future directions for research on 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is the development of new drugs that target cannabinoid receptors for the treatment of various medical conditions. Another area of interest is the study of the effects of this compound on the endocannabinoid system, which is involved in the regulation of various physiological processes. Additionally, more research is needed to fully understand the potential toxic effects of this compound and to develop methods for minimizing these effects.

Synthesis Methods

The synthesis of 1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 2-naphthoyl chloride with 1-(4-methylphenyl) piperazine in the presence of a base. The resulting intermediate is then reacted with phenyl isothiocyanate to yield the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

1-(4-Methylphenyl)-3-(2-naphthoyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been extensively studied for its potential applications in drug development and research. This compound has been shown to have a high affinity for cannabinoid receptors in the brain, which are responsible for the psychoactive effects of cannabis. This makes it a promising candidate for the development of new drugs that target these receptors.

properties

Molecular Formula

C28H21N3O2S2

Molecular Weight

495.6 g/mol

IUPAC Name

4-(4-methylphenyl)-2-(naphthalene-2-carbonyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one

InChI

InChI=1S/C28H21N3O2S2/c1-19-11-15-24(16-12-19)31-28(30(25(32)18-34-28)23-9-3-2-4-10-23)35-27(29-31)26(33)22-14-13-20-7-5-6-8-21(20)17-22/h2-17H,18H2,1H3

InChI Key

YWDOEVRYGBUKGT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C5=CC6=CC=CC=C6C=C5

Canonical SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C5=CC6=CC=CC=C6C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.